An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxyaniline
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyaniline is an important organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Its unique substitution pattern, with two electron-donating methoxy groups meta to the amino group, imparts specific reactivity and properties that are of significant interest in organic synthesis and drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethoxyaniline, complete with experimental protocols and spectral data to support laboratory and research applications.
Physical Properties
3,5-Dimethoxyaniline is a white to beige-brownish crystalline powder or needles at room temperature.[2] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO₂ | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| Melting Point | 46-59 °C | [3][5] |
| Boiling Point | 178 °C @ 20 mmHg | [2][6] |
| Density | ~1.158 g/cm³ (estimate) | [2] |
| Appearance | White to beige-brownish powder or needles | [2][5] |
| Solubility | Insoluble in water; soluble in DMSO, methanol, ethanol, and other organic solvents. | [1][2] |
| pKa | 3.86 (+1) at 25°C | [2] |
| Flash Point | 135-142.4 °C | [3][7] |
| Refractive Index | ~1.464 (estimate) | [2][8] |
Experimental Protocols for Physical Property Determination
Objective: To determine the melting point range of 3,5-Dimethoxyaniline.
Materials:
-
3,5-Dimethoxyaniline sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the 3,5-Dimethoxyaniline sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 46-59°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).
Objective: To determine the boiling point of 3,5-Dimethoxyaniline at reduced pressure.
Materials:
-
3,5-Dimethoxyaniline sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Apparatus for reduced pressure distillation
Procedure:
-
Place a small amount (a few drops) of 3,5-Dimethoxyaniline into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in the heating apparatus.
-
Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the apparatus slowly and uniformly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point at that pressure.
Objective: To qualitatively assess the solubility of 3,5-Dimethoxyaniline in various solvents.
Materials:
-
3,5-Dimethoxyaniline sample
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, diethyl ether, toluene)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of 3,5-Dimethoxyaniline into a series of labeled test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate each test tube vigorously for 1-2 minutes (a vortex mixer can be used for consistency).
-
Observe each tube for the dissolution of the solid.
-
Classify the solubility as "soluble" (no solid remains), "partially soluble" (some solid remains), or "insoluble" (the majority of the solid remains).
-
For substances that appear soluble, an additional small amount of solute can be added to confirm that the solution was not already saturated.
Chemical Properties and Reactivity
The chemical behavior of 3,5-Dimethoxyaniline is primarily dictated by the presence of the amino group and the two activating methoxy groups on the aromatic ring.
Basicity
The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts. The pKa of the conjugate acid is 3.86, indicating it is a weak base.
Reactivity of the Aromatic Ring
The methoxy groups are strong activating groups and, along with the amino group, they direct electrophiles to the ortho and para positions. In the case of 3,5-Dimethoxyaniline, the positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated towards electrophilic aromatic substitution.
Caption: Reactivity of 3,5-Dimethoxyaniline in electrophilic aromatic substitution.
Key Chemical Reactions
The amino group of 3,5-Dimethoxyaniline readily undergoes acylation with acylating agents such as acetic anhydride or acetyl chloride to form the corresponding amide. This reaction is often used to protect the amino group during other synthetic transformations.
Experimental Protocol: Synthesis of N-(3,5-dimethoxyphenyl)acetamide
Objective: To synthesize N-(3,5-dimethoxyphenyl)acetamide via acylation of 3,5-Dimethoxyaniline.
Materials:
-
3,5-Dimethoxyaniline
-
Acetic anhydride
-
Toluene (or another suitable solvent)
-
Hexane (for precipitation)
-
Stirring apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,5-Dimethoxyaniline (1.0 eq) in toluene.
-
While stirring, slowly add acetic anhydride (1.0-1.2 eq) to the solution at room temperature.
-
Continue stirring the reaction mixture for several hours (e.g., 15 hours) or until the reaction is complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with hexane to precipitate the product.
-
Collect the solid product by filtration and wash with hexane.
-
Dry the product under vacuum to yield N-(3,5-dimethoxyphenyl)acetamide.
Primary aromatic amines like 3,5-Dimethoxyaniline can be converted to diazonium salts upon reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.
Experimental Protocol: General Diazotization Procedure
Objective: To prepare a diazonium salt solution from 3,5-Dimethoxyaniline.
Materials:
-
3,5-Dimethoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another strong acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve 3,5-Dimethoxyaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) in a beaker or flask.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.
-
Continue stirring the mixture in the ice bath for a short period (e.g., 15-30 minutes) after the addition is complete.
-
The resulting solution contains the 3,5-dimethoxybenzenediazonium salt, which should be used immediately in subsequent reactions due to its instability.
Caption: Key reactions of 3,5-Dimethoxyaniline.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3,5-Dimethoxyaniline.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons. The aromatic protons are expected to appear as distinct signals due to their chemical environment. |
| ¹³C NMR | Resonances for the six aromatic carbons (four unique signals due to symmetry) and the two equivalent methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.18. Fragmentation patterns may involve the loss of methyl groups or other characteristic fragments. |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used.
Safety and Handling
3,5-Dimethoxyaniline is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] It should be used in a well-ventilated area or a fume hood.[10] Store in a cool, dry, and dark place in a tightly sealed container.[2]
Conclusion
3,5-Dimethoxyaniline is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a practical foundation for the determination of its key properties and for its application in common synthetic transformations.
References
- 1. 3,5-Dimethylaniline(108-69-0) 1H NMR [m.chemicalbook.com]
- 2. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. 3,5-Dimethoxyaniline | 10272-07-8 | Benchchem [benchchem.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. chemscene.com [chemscene.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Dimethoxyaniline(10272-07-8) IR3 spectrum [chemicalbook.com]
- 9. mzCloud – 3 5 Dimethoxyaniline [mzcloud.org]
- 10. benchchem.com [benchchem.com]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
